2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid
Overview
Description
2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid is a complex organic compound with a molecular formula of C18H13BrO6 and a molecular weight of 405.2 g/mol . This compound is characterized by the presence of a bromophenoxy group, a chromenone core, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 4-bromophenol with 2-methyl-4-oxo-4H-chromen-7-yl acetate under basic conditions to form the intermediate compound. This intermediate is then reacted with 3-bromopropanoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The chromenone core may also play a role in binding to biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 3-(4-methylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Uniqueness
2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid is unique due to the presence of the propanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO6/c1-10-18(26-13-5-3-12(20)4-6-13)17(21)15-8-7-14(9-16(15)25-10)24-11(2)19(22)23/h3-9,11H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVWWSCABTOOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)O)OC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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